molecular formula C16H17N3O4 B11469840 5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione

5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione

Cat. No.: B11469840
M. Wt: 315.32 g/mol
InChI Key: GBOUJTGWVMDQFU-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrrolo[3,4-d]pyrimidine core with dimethoxyphenyl and dimethyl substituents, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,4-dimethoxybenzaldehyde with suitable amines and other reagents can lead to the formation of the desired pyrrolopyrimidine structure. Industrial production methods may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature controls to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphenyl ring, often using halogenating agents or other electrophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or interference with cellular signaling pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione include other pyrrolopyrimidines and pyridopyrimidines. These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and chemical properties. For example:

The uniqueness of this compound lies in its specific substituents, which can enhance its biological activity and selectivity for certain targets.

Properties

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-1,3-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C16H17N3O4/c1-18-10-8-17-14(13(10)15(20)19(2)16(18)21)9-5-6-11(22-3)12(7-9)23-4/h5-8,17H,1-4H3

InChI Key

GBOUJTGWVMDQFU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CNC(=C2C(=O)N(C1=O)C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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